![molecular formula C9H14O B1405468 Spiro[2.5]octane-6-carbaldehyde CAS No. 849671-57-4](/img/structure/B1405468.png)
Spiro[2.5]octane-6-carbaldehyde
Übersicht
Beschreibung
Spiro[2.5]octane-6-carbaldehyde is a spirocyclic aldehyde. It has the molecular formula C9H14O . The IUPAC name for this compound is spiro[2.5]octane-6-carbaldehyde .
Molecular Structure Analysis
The InChI code for Spiro[2.5]octane-6-carbaldehyde is1S/C9H14O/c10-7-8-1-3-9(4-2-8)5-6-9/h7-8H,1-6H2 . This compound has a unique structure where two or more rings share a single atom. Physical And Chemical Properties Analysis
Spiro[2.5]octane-6-carbaldehyde has a molecular weight of 138.21 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 138.104465066 g/mol . The Topological Polar Surface Area is 17.1 Ų .Wissenschaftliche Forschungsanwendungen
Cycloaddition Reactions
Spiro compounds, including structures similar to Spiro[2.5]octane-6-carbaldehyde, have been utilized in cycloaddition reactions. For instance, α-oxo ketenes generated by the pyrolysis of 2-aryl-substituted 1,5,7-trioxaspiro[2.5]octane-4,8-diones were reacted with Schiff bases to yield spiro compounds constructed between β-lactam and 1,3-dioxolan-4-one. This process highlights the potential of spiro compounds in synthesizing complex molecular architectures (Tsuno, Kondo, & Sugiyama, 2006).
Stereochemistry and Dynamic NMR Spectroscopy
Research on the stereochemistry of seven-membered heterocycles, including spiro[cyclohexane-1,4′-[3,5]dioxabicyclo[5.1.0]octanes], has been conducted to understand their conformational behavior using dynamic 13C NMR spectroscopy. These studies provide valuable insights into the conformational dynamics and energetics of spiro compounds, relevant for designing molecules with specific stereochemical properties (Gavrilov et al., 2007).
Mechanistic Insights into Enzymatic Reactions
Spiro compounds have been used as probes to investigate the mechanisms of hydrocarbon hydroxylation by cytochrome P450 enzymes. The use of norcarane and spiro[2.5]octane helped in distinguishing between radical, concerted, and cationic mechanisms of oxidation, offering deeper mechanistic insights into these enzymatic processes (Auclair et al., 2002).
Synthesis of Oxygen-Containing Rigid Skeleton Structures
The synthesis of spiro[2,2-dimethyl-benzofuran, bicyclo[4.2.0]octane]-7'-one and related compounds showcases the utility of spiro structures in creating oxygen-containing rigid skeleton structures. These compounds, synthesized via Wolff rearrangement and cycloaddition, highlight the versatility of spiro compounds in organic synthesis (Xiao et al., 2018).
Applications in Catalysis and Organic Synthesis
Spiro compounds have found applications in catalysis and organic synthesis, demonstrating their role in constructing complex molecular frameworks. For example, manganese-catalyzed C(sp3)–H functionalization studies involving spiro compounds have elucidated various oxygenation pathways, contributing to advancements in selective oxidation reactions (Galeotti et al., 2022).
Eigenschaften
IUPAC Name |
spiro[2.5]octane-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-8-1-3-9(4-2-8)5-6-9/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGRYWUUGVTPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.5]octane-6-carbaldehyde | |
CAS RN |
849671-57-4 | |
| Record name | spiro[2.5]octane-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

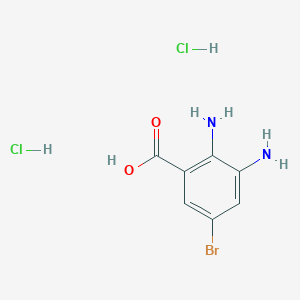

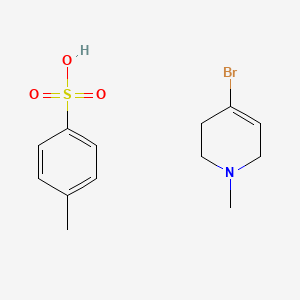

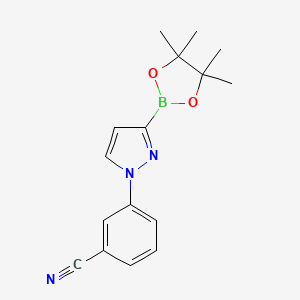
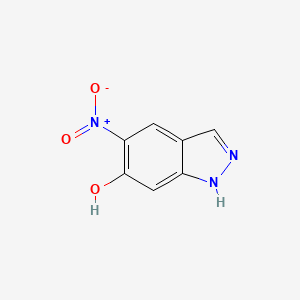
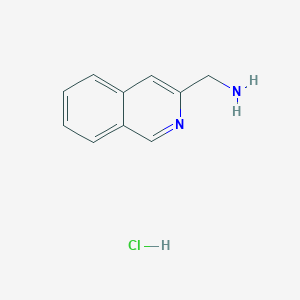
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)
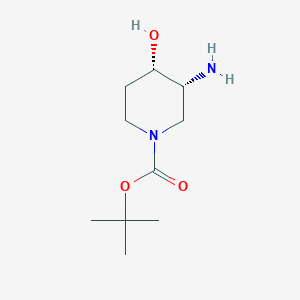
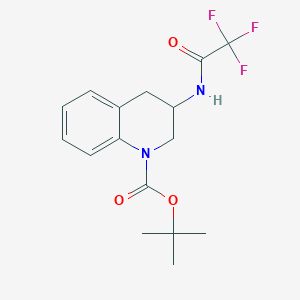
![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)
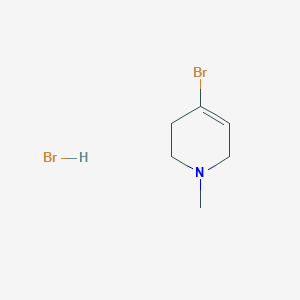
![tert-butyl 4-(2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)piperidine-1-carboxylate](/img/structure/B1405405.png)
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)